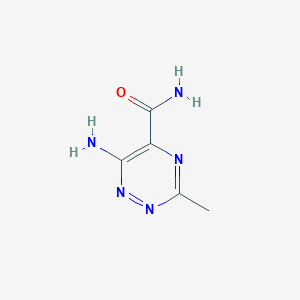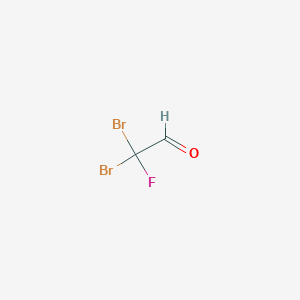![molecular formula C8H11NOS B14490368 N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine CAS No. 65867-53-0](/img/structure/B14490368.png)
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine typically involves the reaction of 2,5-dimethylthiophene with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4) as catalysts . The reaction is carried out at low temperatures, typically between -20°C and 0°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) has been reported to improve the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxylamine functional group and the thiophene ring.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents such as bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding nitroso or nitro derivatives, while reduction can lead to the formation of amine derivatives. Substitution reactions can result in halogenated thiophene compounds .
Aplicaciones Científicas De Investigación
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine functional group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione: This compound is structurally similar and is used as a starting material for the synthesis of photochromic diarylethenes.
3-Acetyl-2,5-dimethylthiophene: Another related compound used in organic synthesis and material science.
Uniqueness
N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .
Propiedades
Número CAS |
65867-53-0 |
|---|---|
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
N-[1-(2,5-dimethylthiophen-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H11NOS/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3 |
Clave InChI |
SBTUQKDDLZOUJO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


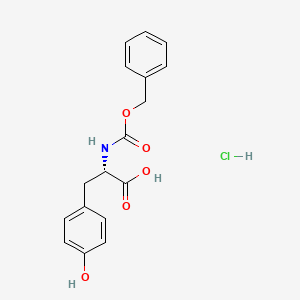
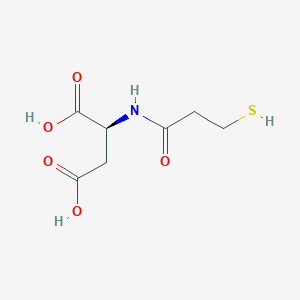

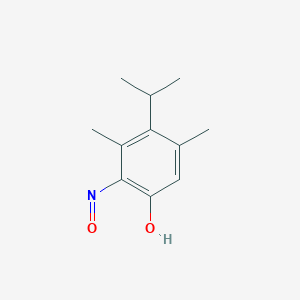
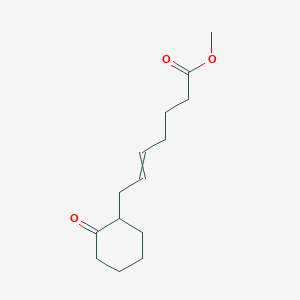
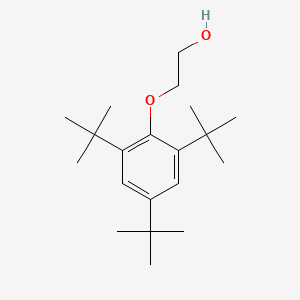

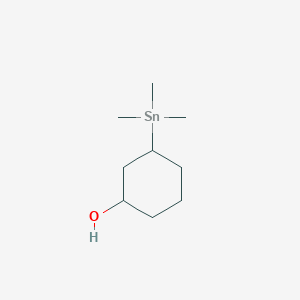
![Naphth[1,2-d]oxazole-5-sulfonyl chloride, 2-phenyl-](/img/structure/B14490328.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1-octynyl)-](/img/structure/B14490342.png)
